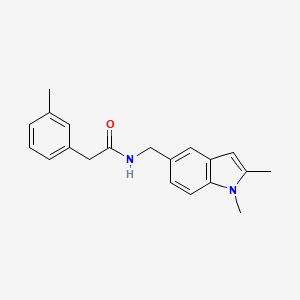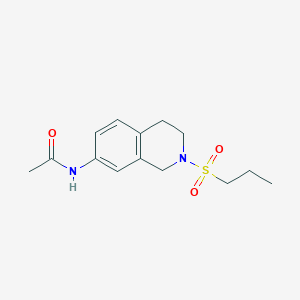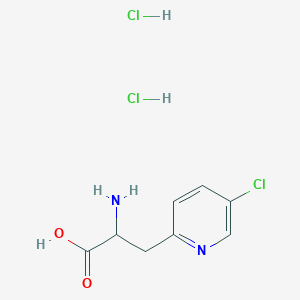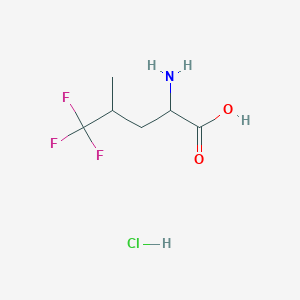
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
科学的研究の応用
Synthesis and Chemical Properties
Research on acetamides, including dimethylacetamide derivatives, has been extensive, focusing on their synthesis, reactions, and applications in organic synthesis. For instance, studies on the Claisen—Eschenmoser reaction have demonstrated the ability of N,N-dimethylacetamide dimethyl acetal to react with substituted benzofurans and indoles, leading to the formation of various N,N-dimethylacetamides (Mukhanova et al., 2007). This reaction mechanism could potentially be applied in the synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide by adapting the substrates used in the reaction.
Biological Activities and Applications
Indole derivatives, including those with acetamide groups, have been explored for various biological activities. For example, indole-N-methylated β-carbolinium ions have been studied for their neurotoxic effects and potential links to neurodegenerative diseases like Parkinson's disease (Collins et al., 1992). This suggests that structural analogs like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide could also have significant biological activities worthy of investigation.
Additionally, the exploration of acetamide derivatives for their anti-inflammatory and antiproliferative activities has led to the identification of compounds with potent biological effects. For example, design-based synthesis and molecular docking analysis have been employed to identify indole acetamide derivatives with promising anti-inflammatory properties (Al-Ostoot et al., 2020). These findings highlight the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide for further study in similar contexts.
特性
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-5-4-6-16(9-14)12-20(23)21-13-17-7-8-19-18(11-17)10-15(2)22(19)3/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUTTASMOPXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)



![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)





![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
